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molecular formula C8H7NO2 B3043199 4-Methyl-3H-benzooxazol-2-one CAS No. 78258-80-7

4-Methyl-3H-benzooxazol-2-one

Cat. No. B3043199
M. Wt: 149.15 g/mol
InChI Key: ZTOHIACMTGKKDU-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

25.0 g (200 mmol) 2-amino-m-cresol and 70.4 mL (400 mmol) DIPEA were placed in 1.0 L DCM and cooled to 0° C. To this a solution of 38.0 g (227 mmol) CDI was added dropwise over 30 min. The mixture was stirred for 30 min at 0° C., then stirred overnight at RT. After evaporation of the reaction mixture i. vac. down to half the volume, the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL). The organic phase was evaporated down i. vac. The crude product left as a solid was triturated with a mixture of diethyl ether and PE, the precipitated solid was suction filtered, washed with PE and dried i. vac.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
70.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].CCN(C(C)C)C(C)C.C1N=CN([C:24](N2C=NC=C2)=[O:25])C=1>C(Cl)Cl>[CH3:9][C:3]1[C:2]2[NH:1][C:24](=[O:25])[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=CC=C1O)C
Step Two
Name
Quantity
70.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the reaction mixture i
WASH
Type
WASH
Details
down to half the volume, the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated down i
WAIT
Type
WAIT
Details
The crude product left as a solid
CUSTOM
Type
CUSTOM
Details
was triturated with a mixture of diethyl ether and PE
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with PE
CUSTOM
Type
CUSTOM
Details
dried i

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CC=CC2=C1NC(O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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